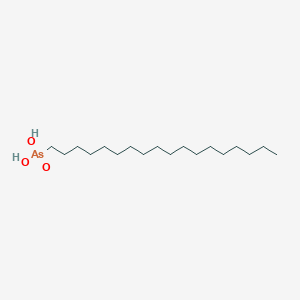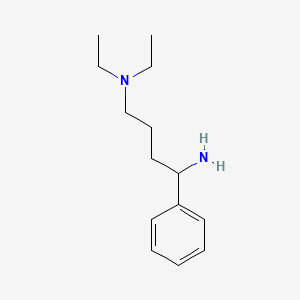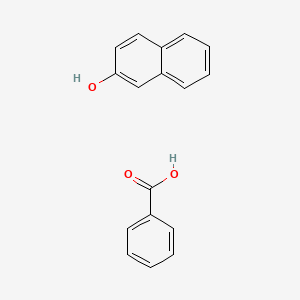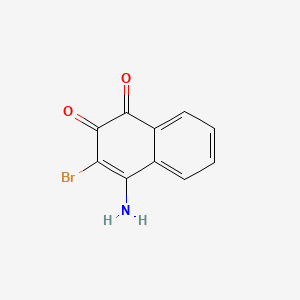
Mercury, chloro-2-naphthalenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Mercury, chloro-2-naphthalenyl- typically involves the reaction of 2-chloronaphthalene with mercuric acetate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Mercury, chloro-2-naphthalenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert Mercury, chloro-2-naphthalenyl- to its corresponding mercury-free derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Mercury, chloro-2-naphthalenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Research studies investigate its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the toxicological effects of organomercury compounds.
Industry: It finds applications in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Mercury, chloro-2-naphthalenyl- involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the disruption of normal cellular functions. This binding can result in oxidative stress, inhibition of enzyme activity, and other toxic effects .
類似化合物との比較
Mercury, chloro-2-naphthalenyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share the common feature of mercury binding, Mercury, chloro-2-naphthalenyl- is unique due to its naphthalenyl structure, which influences its reactivity and applications . Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds differ in their chemical structures and specific applications, but they all exhibit the characteristic toxicological properties of organomercury compounds.
特性
CAS番号 |
39966-41-1 |
|---|---|
分子式 |
C10H7ClHg |
分子量 |
363.21 g/mol |
IUPAC名 |
chloro(naphthalen-2-yl)mercury |
InChI |
InChI=1S/C10H7.ClH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q;;+1/p-1 |
InChIキー |
JEWKITRCRXNBDK-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)






![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)



![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)
